molecular formula C17H25N3O2S B6428766 2-(cyclopentylsulfanyl)-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]acetamide CAS No. 2034303-11-0

2-(cyclopentylsulfanyl)-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]acetamide

Cat. No.: B6428766
CAS No.: 2034303-11-0
M. Wt: 335.5 g/mol
InChI Key: LNMWQXAWYRXNMG-UHFFFAOYSA-N
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Description

This compound features a cyclopentylsulfanyl group (a sulfur-containing substituent) and a hexahydrocinnolin moiety (a bicyclic nitrogen heterocycle with a ketone at position 3). While direct pharmacological data for this compound are unavailable, its structural analogs provide insights into its likely physicochemical and biological properties.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c21-16(12-23-14-6-2-3-7-14)18-9-10-20-17(22)11-13-5-1-4-8-15(13)19-20/h11,14H,1-10,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMWQXAWYRXNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCCN2C(=O)C=C3CCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(cyclopentylsulfanyl)-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H24N2O2SC_{19}H_{24}N_{2}O_{2}S and has a molecular weight of approximately 353.44 g/mol. Its structure includes a cyclopentyl sulfanyl group and a hexahydrocinnolin moiety which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications. The following sections will detail specific areas of activity.

Anticancer Activity

Recent studies have indicated that derivatives of hexahydrocinnoline compounds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation. Studies using A549 lung adenocarcinoma cells demonstrated that certain structural modifications enhance cytotoxicity against cancerous cells while sparing non-cancerous cells .
  • Case Study : In a study involving various derivatives, it was found that specific substitutions on the hexahydrocinnoline core increased anticancer efficacy. For example, compounds with electron-withdrawing groups showed improved potency against A549 cells compared to their unsubstituted counterparts .

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored:

  • Spectrum of Activity : Preliminary data suggest that the compound exhibits activity against a range of pathogens, including multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. This is particularly relevant given the rising issue of antibiotic resistance .
  • Research Findings : In a comparative study, derivatives similar to the target compound were tested against various bacterial strains. Results indicated that certain modifications led to enhanced antimicrobial efficacy, suggesting that the cyclopentylsulfanyl group may play a crucial role in this activity .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeTarget Cells/PathogensObserved EffectsReference
AnticancerA549 Lung AdenocarcinomaInduced apoptosis; reduced viability
AntimicrobialKlebsiella pneumoniae, Staphylococcus aureusInhibited growth; effective against resistant strains

Comparison with Similar Compounds

Structural Analog 1: (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide ()

  • Key Structural Features :
    • Sulfamoyl group (-SO₂NH-) attached to a tetrahydrofuran (THF) ring.
    • Acetamide linkage to a phenyl ring.
  • Synthesis : Prepared via acetylation of sulfanilyl chloride with a THF-derived amine, yielding a 57% product after recrystallization .
  • Physicochemical Properties :
    • Molecular weight: 299.34 g/mol (EI-MS: m/z = 299.34 [M+H]⁺).
    • Melting point: 174–176°C.
  • Comparison: The sulfamoyl group in this compound contrasts with the thioether (cyclopentylsulfanyl) in the target molecule, likely altering electronic properties (e.g., reduced lipophilicity due to the polar sulfonamide).

Structural Analog 2: 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()

  • Key Structural Features :
    • Morpholine ring (a six-membered N-O heterocycle) with acetyl and methyl substituents.
    • Acetamide linkage to a 4-isopropylphenyl group.
  • Synthesis : Achieved via acetylation of a morpholine precursor, followed by purification via silica gel chromatography (58% yield) .
  • Physicochemical Properties :
    • Molecular weight: 347 g/mol (ESI/APCI(+): m/z = 347 [M+H]⁺).
    • NMR Distinct aromatic proton signals (δ 7.39 ppm, J = 8.4 Hz) and acetyl group resonance (δ 2.14 ppm).
  • Comparison: The morpholine ring introduces polarity and hydrogen-bonding capacity via its oxygen atom, unlike the nitrogen-rich hexahydrocinnolin. The 4-isopropylphenyl group may enhance steric bulk compared to the target compound’s hexahydrocinnolin-ethyl chain.

Structural Analog 3: N-{2-[2-(2,3-Dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-2-oxoethyl}-N-[2-(1H-1,2,3-triazol-4-yl)ethyl]acetamide ()

  • Key Structural Features :
    • Dihydropyrido pyrimidine and indenyl fused heterocycles.
    • Acetamide linked to a triazole-containing ethyl group.
  • Synthesis : Purified via column chromatography (38% yield) using acetone/dichloromethane gradients .
  • Physicochemical Properties :
    • Molecular weight: 418 g/mol (MS: m/z = 418 [M+1]⁺).
  • The triazole group introduces hydrogen-bonding and metal-coordination capabilities absent in the target compound.

Structural Analog 4: 2-({3-Cyano-5-Oxo-4-[2-(Trifluoromethyl)Phenyl]-1,4,5,6,7,8-Hexahydroquinolin-2-yl}sulfanyl)-N-(3-Methylphenyl)acetamide ()

  • Key Structural Features: Hexahydroquinoline core with a trifluoromethylphenyl substituent. Sulfanyl group (-S-) attached to the acetamide backbone.
  • Comparison :
    • The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the target’s cyclopentylsulfanyl group.
    • Both compounds share a sulfur atom, but the trifluoromethylphenyl group may confer stronger electron-withdrawing effects.

Research Implications

  • Synthetic Challenges: The target compound’s bicyclic hexahydrocinnolin moiety may require multi-step synthesis, similar to the fused systems in and . Purification via chromatography (common in analogs ) is likely necessary due to structural complexity.
  • Pharmacological Potential: The cyclopentylsulfanyl group may enhance membrane permeability compared to sulfonamides () but reduce polarity relative to morpholine derivatives (). The hexahydrocinnolin core could target kinases or GPCRs, as seen in other nitrogen-rich heterocycles .

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